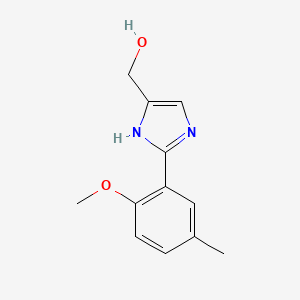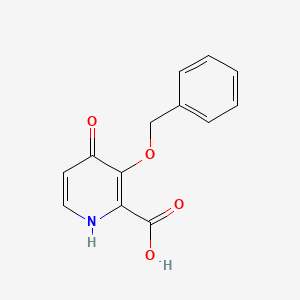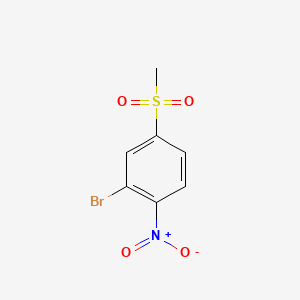
2-Bromo-4-(methylsulfonyl)-1-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(methylsulfonyl)-1-nitrobenzene is an organic compound with the molecular formula C7H6BrNO4S It is characterized by the presence of a bromine atom, a nitro group, and a methylsulfonyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(methylsulfonyl)-1-nitrobenzene typically involves the bromination of 4-(methylsulfonyl)-1-nitrobenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like acetic acid or dichloromethane and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions: 2-Bromo-4-(methylsulfonyl)-1-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The methylsulfonyl group can be oxidized to a sulfone group using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), catalysts (e.g., copper(I) iodide).
Reduction: Hydrogen gas, palladium catalyst, solvents (e.g., ethanol), or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate, hydrogen peroxide, solvents (e.g., water, acetic acid).
Major Products:
Substitution: Products depend on the nucleophile used (e.g., 2-amino-4-(methylsulfonyl)-1-nitrobenzene).
Reduction: 2-Bromo-4-(methylsulfonyl)-1-aminobenzene.
Oxidation: 2-Bromo-4-(methylsulfonyl)-1-sulfonylbenzene.
科学的研究の応用
2-Bromo-4-(methylsulfonyl)-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-4-(methylsulfonyl)-1-nitrobenzene depends on the specific application and the target molecule
Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Pathways Involved: The compound may induce oxidative stress, disrupt cellular signaling pathways, or inhibit specific enzymes, leading to its observed biological effects.
類似化合物との比較
4-Bromo-1-(methylsulfonyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Bromo-4-(methylsulfonyl)acetophenone: Contains a ketone group instead of a nitro group, leading to different reactivity and applications.
2-Bromo-4-(methylsulfonyl)aniline: Has an amino group instead of a nitro group, affecting its chemical and biological properties.
Uniqueness: 2-Bromo-4-(methylsulfonyl)-1-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a bromine atom and a nitro group allows for versatile chemical transformations, while the methylsulfonyl group enhances its stability and solubility in organic solvents.
特性
分子式 |
C7H6BrNO4S |
|---|---|
分子量 |
280.10 g/mol |
IUPAC名 |
2-bromo-4-methylsulfonyl-1-nitrobenzene |
InChI |
InChI=1S/C7H6BrNO4S/c1-14(12,13)5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 |
InChIキー |
JFCFTSRBHACZAW-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


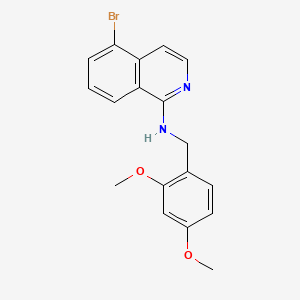
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]hept-5-ene-2-carboxylate](/img/structure/B15334288.png)
![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B15334295.png)
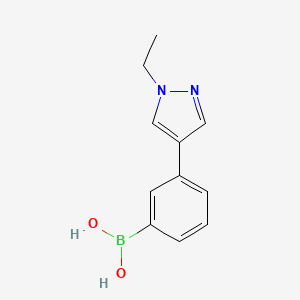
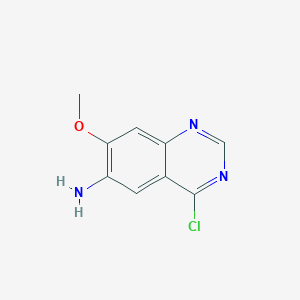
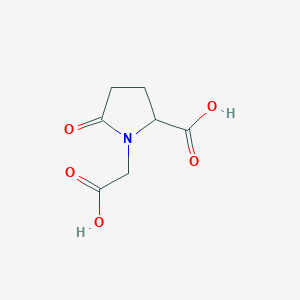

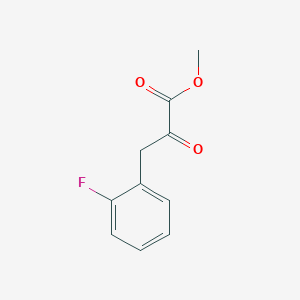
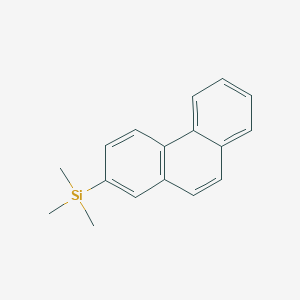
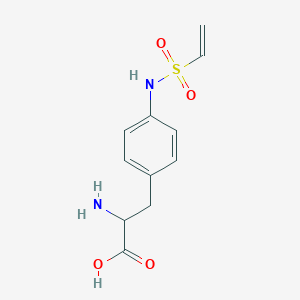
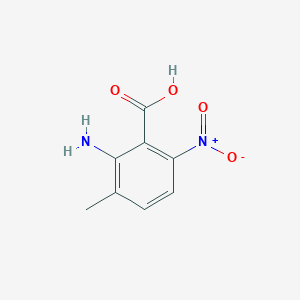
![2-(2-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15334330.png)
